N,N-Di(prop-2-yn-1-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(prop-2-yn-1-yl)hexan-1-amine is an organic compound characterized by the presence of two prop-2-yn-1-yl groups attached to a hexan-1-amine backbone. This compound is part of the broader class of propargylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(prop-2-yn-1-yl)hexan-1-amine typically involves the reaction of secondary amines with propargyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature (25-30°C) for several hours . This method ensures the efficient formation of the desired propargylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di(prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.
Wissenschaftliche Forschungsanwendungen
N,N-Di(prop-2-yn-1-yl)hexan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Di(prop-2-yn-1-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS play crucial roles in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di(prop-2-yn-1-yl)amine: A simpler analog with similar reactivity but lacking the hexan-1-amine backbone.
N,N-Dimethyl-2-propyn-1-amine: Another related compound with dimethyl groups instead of prop-2-yn-1-yl groups.
Tri-2-propynylamine: Contains three prop-2-yn-1-yl groups, offering different steric and electronic properties.
Uniqueness
N,N-Di(prop-2-yn-1-yl)hexan-1-amine is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the hexan-1-amine backbone differentiates it from simpler propargylamines, providing additional functionalization opportunities and enhancing its versatility in synthetic and research applications.
Eigenschaften
CAS-Nummer |
53146-02-4 |
---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N,N-bis(prop-2-ynyl)hexan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-8-9-12-13(10-5-2)11-6-3/h2-3H,4,7-12H2,1H3 |
InChI-Schlüssel |
WVDYLXZASGMTEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CC#C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.